P2Y1 Receptor Antagonist Potency: Head-to-Head Comparison with the o-Tolyl Analog
In the foundational benzofuran-urea P2Y1 antagonist series, the 2,6-difluorophenyl derivative (target compound) demonstrated nanomolar P2Y1 antagonism, while the closely related o‑tolyl analog (CAS 1234948-63-0) exhibited reduced potency due to suboptimal steric and electronic complementarity within the receptor binding pocket [1]. Direct IC50 values for the target compound and its comparators are disclosed in the primary SAR table of Thalji et al. (2010), establishing a quantitative structure–activity gradient across the phenyl-substitution series [1].
| Evidence Dimension | P2Y1 receptor inhibition potency |
|---|---|
| Target Compound Data | IC50 within the nanomolar range (exact value reported in primary SAR table) [1] |
| Comparator Or Baseline | o-Tolyl analog (CAS 1234948-63-0): IC50 shifted to a higher nanomolar concentration relative to the target compound [1] |
| Quantified Difference | Target compound IC50 is lower (more potent) than the o‑tolyl analog; fold‑difference obtainable from the primary SAR data table [1] |
| Conditions | Human P2Y1 receptor binding assay; experimental details in Thalji et al. (2010) |
Why This Matters
Procurement of the difluoro-substituted compound ensures access to the potency range required for downstream antiplatelet pharmacology, unlike the less potent o‑tolyl variant.
- [1] Thalji RK, Aiyar N, Davenport EA, Erhardt JA, Kallal LA, Morrow DM, Senadhi S, Burns-Kurtis CL, Marino JP. Benzofuran-substituted urea derivatives as novel P2Y1 receptor antagonists. Bioorg Med Chem Lett. 2010 Jul 15;20(14):4104-7. View Source
